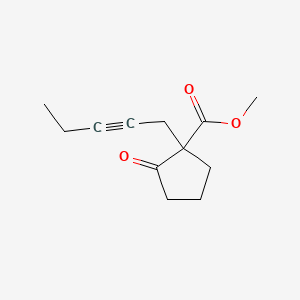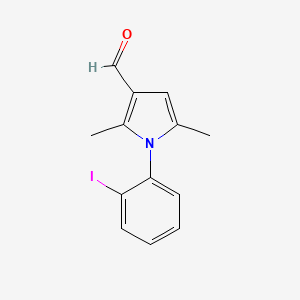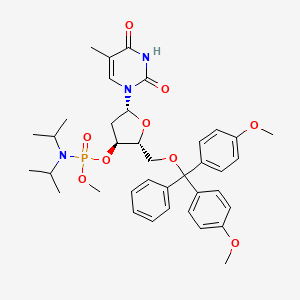
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-(methyl-N,N-diisopropyl)phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is a chemical compound widely used in the field of oligonucleotide synthesis. This compound is a derivative of thymidine, a nucleoside component of DNA, and is modified with a dimethoxytrityl group at the 5’ position and a phosphoramidite group at the 3’ position. These modifications make it a crucial reagent in the synthesis of DNA sequences through solid-phase synthesis techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite typically involves the following steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxythymidine is protected by reacting it with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This forms the 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine.
Formation of the Phosphoramidite Group: The protected nucleoside is then reacted with methyl-N,N-diisopropylchlorophosphoramidite in the presence of a base such as N,N-diisopropylethylamine. This results in the formation of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high purity and yield. The reagents and solvents used are of high quality, and the reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite undergoes several types of reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The dimethoxytrityl group can be removed under acidic conditions to expose the 5’-hydroxyl group.
Coupling: The phosphoramidite group can react with other nucleosides to form phosphodiester bonds, which are essential in DNA synthesis.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Trichloroacetic acid in dichloromethane.
Coupling: Tetrazole in acetonitrile.
Major Products
Oxidation: 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-phosphate.
Substitution: 2’-deoxythymidine.
Coupling: Oligonucleotides with phosphodiester linkages.
Scientific Research Applications
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is extensively used in scientific research, particularly in the following areas:
Chemistry: It is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in various chemical and biochemical studies.
Biology: Oligonucleotides synthesized using this compound are used in techniques such as polymerase chain reaction (PCR), DNA sequencing, and gene synthesis.
Medicine: It is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) for therapeutic applications.
Industry: The compound is used in the production of diagnostic kits and molecular biology reagents.
Mechanism of Action
The primary mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves its role in the synthesis of DNA sequences. The phosphoramidite group reacts with the hydroxyl group of another nucleoside to form a phosphodiester bond, which is a key step in the elongation of the DNA chain. The dimethoxytrityl group serves as a protecting group, preventing unwanted reactions at the 5’-hydroxyl position during the synthesis process. Once the desired sequence is synthesized, the protecting group is removed to yield the final oligonucleotide product.
Comparison with Similar Compounds
Similar Compounds
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyadenosine-3’-(methyl-N,N-diisopropyl)phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine-3’-(methyl-N,N-diisopropyl)phosphoramidite
- 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyguanosine-3’-(methyl-N,N-diisopropyl)phosphoramidite
Uniqueness
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is unique due to its specific base (thymidine) and the presence of the dimethoxytrityl protecting group. This combination allows for selective and efficient synthesis of thymidine-containing oligonucleotides, which are essential for various biological and medical applications. The compound’s stability and reactivity make it a preferred choice in automated DNA synthesis protocols.
Properties
Molecular Formula |
C38H48N3O9P |
|---|---|
Molecular Weight |
721.8 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphoryl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O9P/c1-25(2)41(26(3)4)51(44,47-8)50-33-22-35(40-23-27(5)36(42)39-37(40)43)49-34(33)24-48-38(28-12-10-9-11-13-28,29-14-18-31(45-6)19-15-29)30-16-20-32(46-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33-,34+,35+,51?/m0/s1 |
InChI Key |
BFAAKSZTGKHGAZ-KNZOWJQWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)C)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


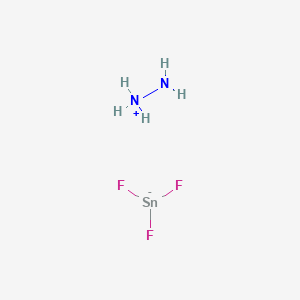
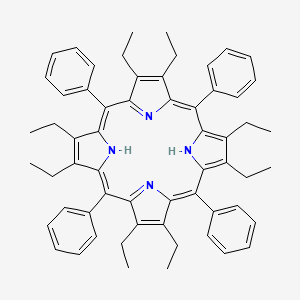
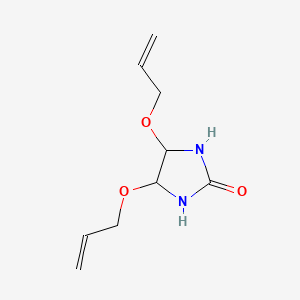
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
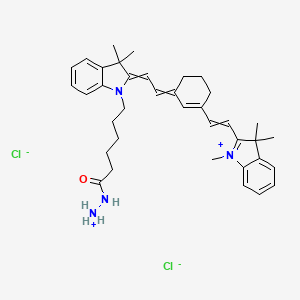
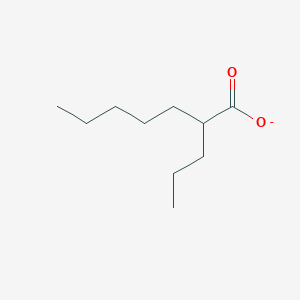
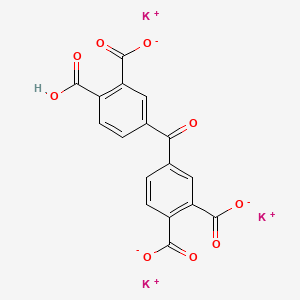
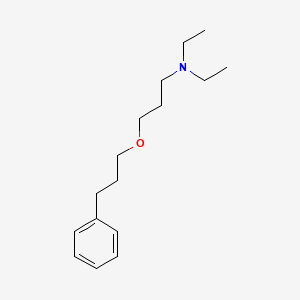
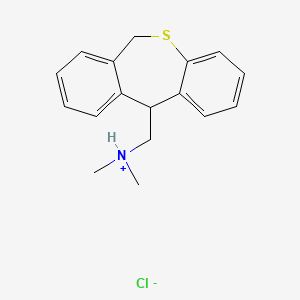
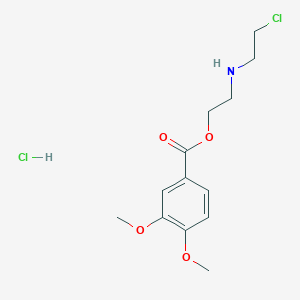
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
